Pgf2alpha 异丙酯

描述

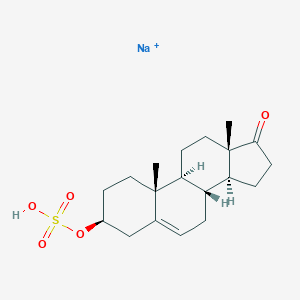

Pgf2alpha isopropyl ester, also known as dinoprostone isopropyl ester, has played a significant role in the development of drugs for treating glaucoma. It is a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis .

Synthesis Analysis

The first approach to render prostaglandins suitable for glaucoma treatment was esterification of the carboxylic acid to improve the bioavailability and reduce the side effects . Several esters of PGF 2α were synthesized and tested for IOP-reducing effect and side effects .Molecular Structure Analysis

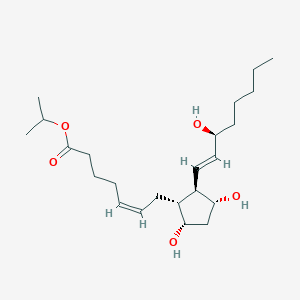

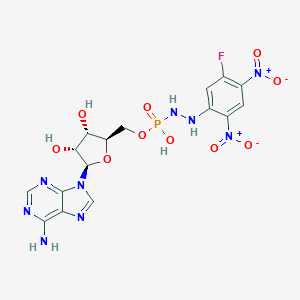

17-phenyl trinor PGF2alpha isopropyl ester contains total 70 bond(s); 32 non-H bond(s), 9 multiple bond(s), 13 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), and 3 secondary alcohol(s) .Chemical Reactions Analysis

In animal experiments, it has been shown that PGF 2α -IE induces albumin leakage in the iris and the ciliary body of monkeys at a dose of 1μ g .Physical And Chemical Properties Analysis

The exact mass of Pgf2alpha isopropyl ester is 396.287575 and its formula is C 23 H 40 O 5 . Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .科学研究应用

氧化应激的生物标志物

Pgf2alpha 异丙酯,特别是 8-异前列腺素 F2alpha (8-iso-PGF2alpha),被广泛研究作为氧化应激的生物标志物。Chu 等人 (2009) 开发了一种用于 8-iso-PGF2alpha 的酶联免疫吸附试验 (ELISA),以评估体内的氧化应激,发现与年轻大鼠相比,老年大鼠的氧化应激明显更高,表明氧化应激会随着年龄的增长而增强 (Chu 等人,2009)。Nourooz-Zadeh 等人 (2005) 还发现尿液中的 8-epi-PGF2alpha 及其代谢物可用作全身氧化应激的生物标志物 (Nourooz-Zadeh 等人,2005)。

血管和肺部效应

Belik 等人 (2003) 研究了 8-iso-PGF2alpha 对新生大鼠肺动脉肌肉和内皮的影响,发现它诱导新生儿早期肺动脉收缩,可能导致新生儿高肺血管阻力 (Belik 等人,2003)。Thieme 等人 (2006) 研究了前列腺素 F2alpha 和氟前列醇对小梁网收缩性的影响,发现 FP 受体激动剂通过与内皮素-1 诱导的小梁网收缩直接相互作用而起作用,这可能对青光眼中的眼内压调节产生影响 (Thieme 等人,2006)。

眼部降压作用

Hellberg 等人 (2001) 强调了曲伏前列素是一种高亲和力 FP 前列腺素受体激动剂的异丙酯前药,用于治疗眼部高血压的潜力,并指出与 PGF2alpha 异丙酯相比,它能有效降低眼内压且副作用更少 (Hellberg 等人,2001)。

结缔组织和细胞调节

Stuhr 等人 (2003) 研究了前列腺素 E1 异丙酯和 PGF2alpha 对人真皮成纤维细胞聚集体中流体压力的影响,发现这些物质调节流体压力,这可能对理解成纤维细胞在控制间质流体压力中的作用具有启示 (Stuhr 等人,2003)。

细胞信号传导和基因表达

Chen 等人 (2001) 探讨了 PGF2alpha 在牛黄体细胞中细胞信号传导中的作用。他们发现 PGF2alpha 启动了一个蛋白激酶 C 依赖的细胞外信号调节激酶通路,影响 c-fos 和 c-jun mRNA 的表达,这是细胞信号传导和基因表达中的关键成分 (Chen 等人,2001)。

新型前列腺素类似物

Klimko 等人 (2004) 合成了一系列新的 15-氟前列腺素,表现出作为局部眼部降压药的潜力,具有最小的副作用和有效的降眼压特性 (Klimko 等人,2004)。

作用机制

Target of Action

The primary target of Pgf2alpha isopropyl ester is the Prostaglandin F2α receptor (FP receptor) . This receptor is a G protein-coupled receptor that is involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is also required for female reproductive function such as luteolysis and parturition .

Mode of Action

Pgf2alpha isopropyl ester acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . This interaction with its targets results in a variety of changes, including the promotion of the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes .

Biochemical Pathways

The action of Pgf2alpha isopropyl ester affects several biochemical pathways. For instance, it increases the expression of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, MMP-9, and MMP-10, as well as their precursors . This perturbs the balance in the turnover of extracellular matrix components toward catabolism .

Pharmacokinetics

The first approach to render prostaglandins suitable for glaucoma treatment was esterification of the carboxylic acid to improve the bioavailability . Pgf2alpha isopropyl ester is a very efficacious and potent intraocular pressure (IOP)-reducing agent in cats, dogs, and monkeys . Esterification of Pgf2alpha with isopropanol increased the bioavailability substantially .

Result of Action

The molecular and cellular effects of Pgf2alpha isopropyl ester’s action are diverse. It has been found to reduce collagens I, III, and IV in the ciliary muscle and adjacent sclera of the monkey after topical treatment . It also decreases collagens I, III, and IV; laminin; fibronectin; and hyaluronan in human ciliary muscle cell cultures exposed to latanoprost acid in parallel with an increase in MMP-2 and MMP-3 .

安全和危害

未来方向

属性

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-22,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPABVZYYTCHNMK-YNRDDPJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pgf2alpha isopropyl ester | |

CAS RN |

53764-90-2 | |

| Record name | Prostaglandin F2 isopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053764902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINOPROST ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ8V9F4GQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PGF2alpha isopropyl ester interact with its target and what are the downstream effects?

A1: PGF2alpha isopropyl ester, specifically its analog latanoprost, functions as a prodrug. It's enzymatically hydrolyzed in the cornea to its active acid form. [, ] This active form then acts as a selective agonist at prostaglandin F receptors. [] This interaction primarily increases uveoscleral outflow, thereby reducing intraocular pressure (IOP). [, , ]

Q2: What is the impact of topical application of PGF2alpha isopropyl ester analogs on aqueous humor composition?

A2: Research indicates that topical pretreatment with latanoprost, a PGF2alpha isopropyl ester analog, can significantly decrease PGF2alpha levels within the aqueous humor of glaucomatous eyes. [] This decrease is likely linked to the drug's IOP-lowering effect through enhanced uveoscleral outflow. []

Q3: Does PGF2alpha isopropyl ester analog treatment impact ocular blood flow or permeability?

A3: Studies in monkeys suggest that latanoprost, at therapeutic doses, has minimal impact on overall ocular blood flow and doesn't seem to affect capillary permeability to albumin. [] This finding suggests a favorable safety profile for this prostaglandin F receptor agonist compared to naturally occurring prostaglandins that can induce significant microcirculatory changes in the eye. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

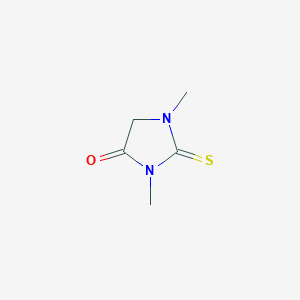

![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)

![3-[3-(4-Tert-butylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159663.png)

![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)